molecular formula C4H4BrN5O4 B14271413 4-[Bromo(dinitro)methyl]-1-methyl-1H-1,2,3-triazole CAS No. 140366-92-3

4-[Bromo(dinitro)methyl]-1-methyl-1H-1,2,3-triazole

Cat. No.: B14271413
CAS No.: 140366-92-3
M. Wt: 266.01 g/mol
InChI Key: CLBBZHCMKKMUGF-UHFFFAOYSA-N
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Description

4-[Bromo(dinitro)methyl]-1-methyl-1H-1,2,3-triazole is a complex organic compound characterized by the presence of a bromo(dinitro)methyl group attached to a 1-methyl-1H-1,2,3-triazole ring

Preparation Methods

The synthesis of 4-[Bromo(dinitro)methyl]-1-methyl-1H-1,2,3-triazole typically involves multi-step organic reactions. One common synthetic route includes the nitration of a precursor compound followed by bromination. The reaction conditions often require the use of strong acids like nitric acid and sulfuric acid for nitration, and bromine or N-bromosuccinimide for bromination . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, often utilizing continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

4-[Bromo(dinitro)methyl]-1-methyl-1H-1,2,3-triazole undergoes various types of chemical reactions, including:

Scientific Research Applications

4-[Bromo(dinitro)methyl]-1-methyl-1H-1,2,3-triazole has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and in studying reaction mechanisms.

    Biology: The compound’s derivatives are explored for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to investigate its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It finds applications in the development of advanced materials, such as polymers and explosives.

Mechanism of Action

The mechanism by which 4-[Bromo(dinitro)methyl]-1-methyl-1H-1,2,3-triazole exerts its effects involves interactions with specific molecular targets. The bromo(dinitro)methyl group can participate in electrophilic and nucleophilic reactions, influencing various biochemical pathways. The triazole ring is known for its stability and ability to interact with biological macromolecules, potentially affecting enzyme activity and cellular processes .

Comparison with Similar Compounds

Similar compounds to 4-[Bromo(dinitro)methyl]-1-methyl-1H-1,2,3-triazole include other triazole derivatives and nitro-substituted organic compounds. For example:

Properties

CAS No.

140366-92-3

Molecular Formula

C4H4BrN5O4

Molecular Weight

266.01 g/mol

IUPAC Name

4-[bromo(dinitro)methyl]-1-methyltriazole

InChI

InChI=1S/C4H4BrN5O4/c1-8-2-3(6-7-8)4(5,9(11)12)10(13)14/h2H,1H3

InChI Key

CLBBZHCMKKMUGF-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(N=N1)C([N+](=O)[O-])([N+](=O)[O-])Br

Origin of Product

United States

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